Gaboxadol hydrochloride
Overview
Description
Gaboxadol Hydrochloride Description
Gaboxadol, also known as THIP hydrochloride, is a selective extrasynaptic GABA_A agonist that has been studied for its potential in treating insomnia. It is designed to target GABA_A receptors, which are known to play a role in sleep regulation. Research has shown that gaboxadol can improve sleep maintenance and enhance slow wave sleep (SWS) in adult patients with primary insomnia, without significant next-day residual effects . Additionally, gaboxadol has been found to improve sleep consolidation and non-REM sleep intensity in elderly individuals, suggesting its potential benefits across different age groups . The compound has also been evaluated for its effects on cognitive and psychomotor performance, with some studies indicating minimal residual effects on driving and cognitive functioning the morning after administration .
Synthesis Analysis
The synthesis of gaboxadol involves several chemical reactions starting with readily available raw materials such as glycine ethyl ester hydrochloride, benzyl chloride, and γ-butyrolactone. The process includes the formation of N-benzyl glycine ethyl ester and 4-bromobutyrate ethyl, followed by cyclization to form ethyl N-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride. Subsequent steps involve hydrogenation, N-protection, hydroxylamine cyclization, and deprotection to yield gaboxadol .
Molecular Structure Analysis
Gaboxadol hydrochloride exists in two enantiotropically related polymorphs, which can transform from one to the other in a single-crystal-to-single-crystal manner at a specific temperature. The transformation is associated with a shift of hydrogen-bonded layers relative to each other. The enthalpy of transformation between the high-temperature form and the low-temperature form is -0.7 kJ mol^(-1), indicating the exothermic nature of the transition .
Chemical Reactions Analysis
Gaboxadol's chemical reactivity and interactions can be inferred from its molecular structure and the presence of functional groups that participate in hydrogen bonding. The compound's spectral features, such as those observed in Fourier transform infrared and Raman spectroscopy, are influenced by these interactions. For instance, NH^+...Cl^- hydrogen bonding is evident in the broad and strong absorption in the 2800-2400 cm^(-1) region .
Physical and Chemical Properties Analysis
The physical and chemical properties of gaboxadol and its hydrochloride salt have been explored through computational methods such as DFT/B3P86-LANL2DZ. The stability of the molecules is attributed to stereoelectronic interactions, which are confirmed by natural bond orbital analysis. Gaboxadol hydrochloride shows a high value of HOMO energy and a narrow HOMO-LUMO energy gap, which enhances its reactivity. The spectral properties of gaboxadol hydrochloride have been characterized by various spectroscopic techniques, providing insights into its molecular vibrations and electronic structure .
Scientific Research Applications
Sleep Improvement in Elderly : Gaboxadol was found effective as a hypnotic in elderly subjects, improving subjective and objective sleep quality without residual effects (Mathias, Zihl, Steiger, & Lancel, 2005).
Intestinal Absorption Mechanism : A study focused on the mechanism of intestinal absorption of gaboxadol, revealing insights into its pharmacokinetics (Larsen, Holm, Jensen, Brodin, & Nielsen, 2009).
Effect on Driving and Cognitive Functioning : Research assessed the impact of gaboxadol on driving and cognitive performance, providing valuable information about its safety profile (Leufkens, Lund, & Vermeeren, 2009).
Hypnotic Profile and Tolerance : A study compared gaboxadol with benzodiazepine ligands, exploring its hypnotic profile and effects on tolerance and withdrawal (Ebert et al., 2008).
Improvement in Traditional Hypnotic Efficacy Measures : Gaboxadol enhanced slow wave activity in a model of transient insomnia, showing potential benefits in sleep disorders (Walsh, Deacon, Dijk, & Lundahl, 2006).
Application in Primary Insomnia : A study evaluated gaboxadol's efficacy and safety in primary insomnia, highlighting its potential therapeutic use (Lundahl, Staner, Staner, Loft, & Deacon, 2007).
Plasma and CNS Concentrations in Rats : Research provided insights into the CNS concentrations of Gaboxadol in rats following subcutaneous administration, offering data crucial for understanding its pharmacodynamics (Cremers & Ebert, 2007).
Treatment of Angelman Syndrome : A Phase 2 clinical trial evaluated gaboxadol (OV101) for safety, tolerability, and potential efficacy in adult patients with Angelman syndrome (Ochoa-Lubinoff et al., 2018).
Improvement of Post-Nap Sleep Quality : Gaboxadol counteracted the disrupting effects of a nap on subsequent sleep, suggesting its effectiveness under conditions where sleep quality is reduced (Mathias, Steiger, & Lancel, 2001).
Stereoelectronic Effects on Gaboxadol and Hydrochloride : A study focused on the stereoelectronic properties of gaboxadol and gaboxadol hydrochloride, providing insights into its molecular structure and bioactivity (Leenaraj & Joe, 2018).
Future Directions
By mid-2020, Ovid Therapeutics was expected to report topline data from its phase 3 pivotal trial of OV101, also known as gaboxadol, for the treatment of Angelman syndrome . The NEPTUNE trial (NCT04106557) comes on the heels of a phase 2 study that showed overall improvement in patients treated with the therapy .
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZDSZQYRBZPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234251 | |
Record name | Gaboxadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gaboxadol hydrochloride | |
CAS RN |
85118-33-8, 64603-91-4 | |
Record name | Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85118-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gaboxadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gaboxadol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gaboxadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GABOXADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.